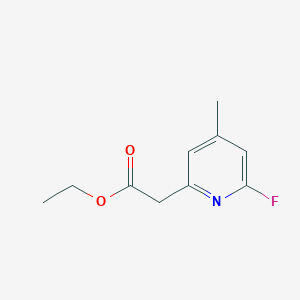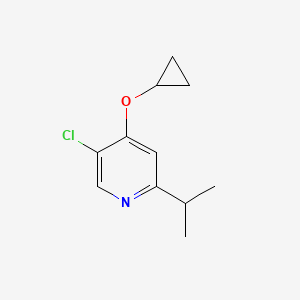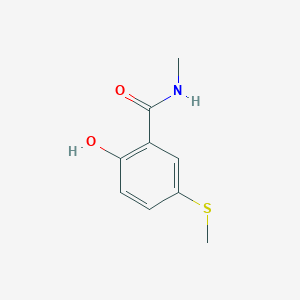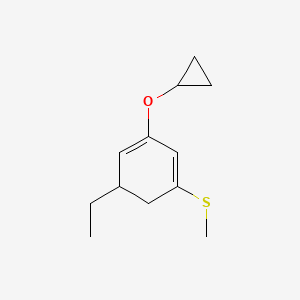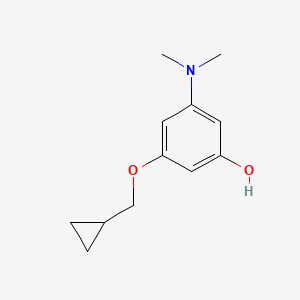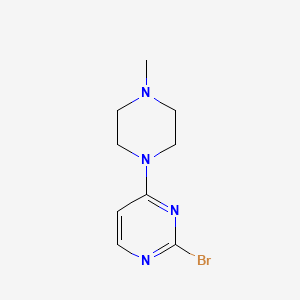![molecular formula C15H14ClNO2 B14840177 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with benzyloxy and chloromethyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone typically involves multi-step organic reactions. One common route includes the reaction of 2-(benzyloxy)pyridine with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group. This is followed by the acylation of the resulting intermediate with ethanoyl chloride to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy and chloromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone include:
2-(Benzyloxy)-4-(chloromethyl)pyridine: Lacks the ethanone group, making it less versatile in certain synthetic applications.
4-(Chloromethyl)-2-methoxypyridine: Features a methoxy group instead of benzyloxy, which can alter its reactivity and applications.
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Contains a benzene ring instead of pyridine, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-6-phenylmethoxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H14ClNO2/c1-11(18)13-7-14(9-16)17-15(8-13)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
TXGGOCOPIVSCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)OCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


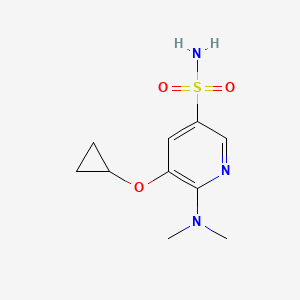
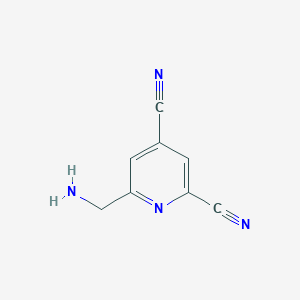

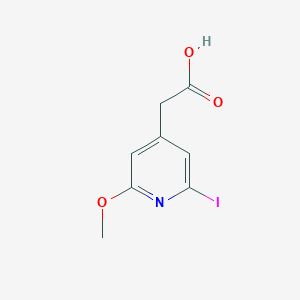
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
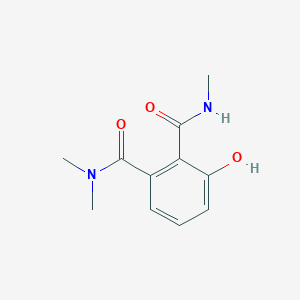
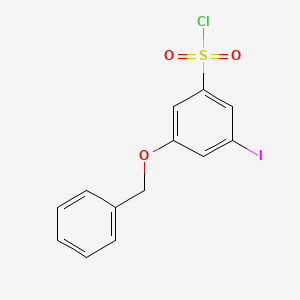
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
